ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate
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Overview
Description
ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate is a complex organic compound with a unique structure that includes an isoquinoline core, a trifluoromethyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Ethyl Ester: This can be done through esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the isoquinoline core can participate in various biochemical interactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. Additionally, the isoquinoline core provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O5/c1-3-32-22(31)14(2)33-19-9-5-8-18-17(19)10-11-28(21(18)30)13-20(29)27-16-7-4-6-15(12-16)23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPQJJIOKHYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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